3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Overview
Description
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a compound that features a pyrrolidine ring fused to a triazole ring, with a hydrochloride salt formThe pyrrolidine ring is known for its versatility and ability to enhance the pharmacokinetic properties of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound, while the triazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different pharmacological properties.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.
Uniqueness
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJXESMZBQZREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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